molecular formula C26H27NO7 B11392761 ethyl 3-[3-(1,3-benzodioxol-5-ylmethyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]propanoate

ethyl 3-[3-(1,3-benzodioxol-5-ylmethyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]propanoate

Cat. No.: B11392761
M. Wt: 465.5 g/mol
InChI Key: SCXZWNNNBBVPSP-UHFFFAOYSA-N
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Description

ETHYL 3-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE is a complex organic compound with a unique structure that combines elements of benzodioxole, chromeno, and oxazin

Preparation Methods

The synthesis of ETHYL 3-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

Scientific Research Applications

ETHYL 3-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 3-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE involves its interaction with cellular targets. It has been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . The compound likely interacts with microtubules and tubulin, disrupting their assembly and leading to cell death .

Comparison with Similar Compounds

ETHYL 3-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE can be compared with other similar compounds:

ETHYL 3-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE stands out due to its complex structure and potential for diverse applications in scientific research.

Properties

Molecular Formula

C26H27NO7

Molecular Weight

465.5 g/mol

IUPAC Name

ethyl 3-[3-(1,3-benzodioxol-5-ylmethyl)-6,10-dimethyl-8-oxo-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-7-yl]propanoate

InChI

InChI=1S/C26H27NO7/c1-4-30-23(28)8-6-19-15(2)20-10-18-12-27(11-17-5-7-21-22(9-17)33-14-32-21)13-31-24(18)16(3)25(20)34-26(19)29/h5,7,9-10H,4,6,8,11-14H2,1-3H3

InChI Key

SCXZWNNNBBVPSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C3C(=C2)CN(CO3)CC4=CC5=C(C=C4)OCO5)C)OC1=O)C

Origin of Product

United States

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